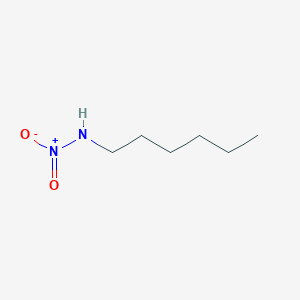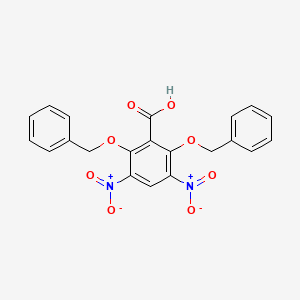![molecular formula C23H12ClN B14231202 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-52-7](/img/structure/B14231202.png)
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C23H12ClN. It is characterized by the presence of a chlorophenyl group, ethynyl linkages, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Sonogashira Coupling Reaction: This step involves the coupling of 4-chloroiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine.
Subsequent Coupling: The product from the first step is then subjected to another Sonogashira coupling with 2-iodobenzonitrile under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, hydrogenated compounds, and substituted products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The ethynyl groups and the chlorophenyl moiety play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({2-[(4-Bromophenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Fluorophenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and binding characteristics compared to its analogs with different substituents on the phenyl ring.
Propriétés
Numéro CAS |
823227-52-7 |
|---|---|
Formule moléculaire |
C23H12ClN |
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-(4-chlorophenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C23H12ClN/c24-23-15-10-18(11-16-23)9-12-19-5-1-2-6-20(19)13-14-21-7-3-4-8-22(21)17-25/h1-8,10-11,15-16H |
Clé InChI |
QORCVAHJEGKPHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)Cl)C#CC3=CC=CC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



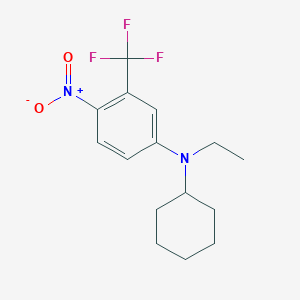
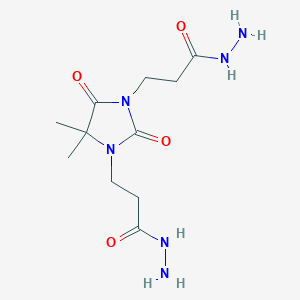
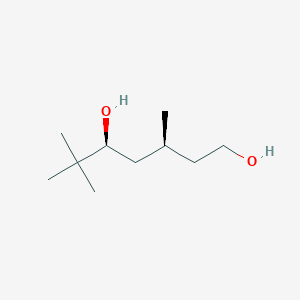
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
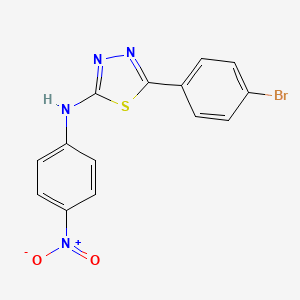


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
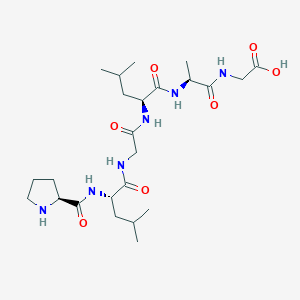
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
